N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]-2,4,6-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-13-8-14(2)20(15(3)9-13)27(24,25)21-16-10-19(23)22(12-16)17-6-5-7-18(11-17)26-4/h5-9,11,16,21H,10,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJHZLAJTPUSJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is to first synthesize the pyrrolidinone intermediate through a cyclization reaction. This intermediate is then coupled with the methoxyphenyl group using a suitable coupling reagent, such as a palladium catalyst in a Suzuki-Miyaura coupling reaction . Finally, the trimethylbenzenesulfonamide moiety is introduced through a sulfonation reaction under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of more efficient catalysts and reagents .
Chemical Reactions Analysis
Types of Reactions
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted analogs, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of this compound are compared below with analogous sulfonamides and pyrrolidinone derivatives. Key differences lie in substituent positioning, ring puckering, and biological activity.
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Effects: The 3-methoxyphenyl group in the target compound contrasts with 3-methylphenyl substituents in analogs (e.g., N-Ethyl-1-(3-methylphenyl)cyclohexan-1-amine). The 2,4,6-trimethylbenzenesulfonamide group introduces steric hindrance absent in simpler sulfonamides, which may reduce off-target interactions .
Ring Conformation: The pyrrolidin-5-one core exhibits distinct puckering compared to cyclohexane or piperidine rings. Cremer and Pople’s puckering coordinates (e.g., amplitude and phase angles) could quantify these differences, with pyrrolidinone rings favoring envelope or twist conformations due to the carbonyl group’s planar constraints .
Biological Implications: Compounds with pyrrolidinone cores (e.g., the target compound) are often explored for CNS activity due to their ability to cross the blood-brain barrier. In contrast, cyclohexane-based analogs (e.g., 1-[1-(3-Methoxyphenyl)cyclohexyl]piperidine) show broader applications in analgesia and anesthesia .
Research Findings and Data Gaps
- Synthesis: While the synthesis of similar sulfonamides (e.g., 2-(methylamino)-1-(3-methylphenyl)propan-1-one) involves nucleophilic substitution or condensation reactions, the target compound’s steric bulk may require optimized coupling agents or protecting-group strategies .
- Crystallography : SHELX-based refinement (e.g., SHELXL) would be critical for resolving the compound’s crystal structure, particularly to analyze sulfonamide group geometry and ring puckering .
- Activity Data : Direct biological data for the target compound is lacking in available literature. However, analogs like N-ethyl-1-(3-methylphenyl)cyclohexan-1-amine demonstrate the importance of aromatic substituents in modulating activity .
Biological Activity
N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, synthesis, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidinone ring, a methoxyphenyl group, and a trimethylbenzenesulfonamide moiety. The molecular formula is , and it has a molecular weight of approximately 370.46 g/mol. The compound's distinctive features may influence its interaction with biological targets, making it a subject of interest for further research.
Biological Activity
Research indicates that compounds similar to this compound exhibit significant biological activities. These activities can include:
- Anticancer Properties : Some sulfonamide derivatives have shown effectiveness against various cancer cell lines by inhibiting tumor growth.
- Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to reduce inflammation through various biochemical pathways.
- Enzyme Inhibition : The compound may interact with specific enzymes, such as carbonic anhydrases (CAs), which are vital in numerous physiological processes.
Synthesis
The synthesis of this compound typically involves multi-step reactions designed to optimize yield and purity. Key steps in the synthesis may include:
- Formation of the pyrrolidinone ring.
- Introduction of the methoxyphenyl group.
- Sulfonation to incorporate the trimethylbenzenesulfonamide moiety.
Case Studies
Several studies have explored the biological activity of related compounds:
- Inhibition of Carbonic Anhydrase : A study utilized artificial neural networks to predict the inhibition activity of sulfonamide derivatives against human carbonic anhydrase II (hCA II) and tumor-associated hCA IX. The results indicated that modifications in the chemical structure significantly affect enzyme inhibition efficacy .
- Antitumor Activity : Another study reported that certain sulfonamide derivatives exhibited promising antitumor activity against various cancer cell lines, indicating potential therapeutic applications in oncology.
- Anti-inflammatory Mechanisms : Research on structurally similar compounds revealed their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses, suggesting that this compound could possess similar anti-inflammatory properties .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-aminoethyl)-2,4,6-trimethylbenzene-1-sulfonamide hydrochloride | Aminoethyl group instead of pyrrolidinone | Different binding affinities |
| N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide | Chlorophenyl group | Potentially different biological activities |
| N-benzyl-N-(5-(difluoromethyl)furan-2-yl)-4-methylbenzenesulfonamide | Furan ring incorporation | Unique reactivity patterns |
Q & A
What synthetic methodologies are recommended for preparing N-(1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl)-2,4,6-trimethylbenzenesulfonamide, and how can reaction yields be optimized?
Basic Research Question
A robust synthesis involves coupling a sulfonamide derivative with a substituted pyrrolidinone. For example, details a protocol where a sulfonamide intermediate reacts with a substituted pyrimidine under mild conditions (room temperature, 6–7 hours) in the presence of triethylamine. Purification via methanol recrystallization achieved an 82% yield. To optimize yields:
- Use anhydrous solvents and inert atmospheres to minimize side reactions.
- Monitor reaction progress via TLC or HPLC to identify optimal termination points.
- Adjust stoichiometry (e.g., 1.2 equivalents of sulfonyl chloride) to ensure complete conversion .
How can crystallographic data resolve conformational dynamics of the pyrrolidin-5-one ring in this compound?
Basic Research Question
X-ray crystallography is critical for analyzing puckering conformations. highlights the use of SHELXL (via the SHELX suite) for refining crystal structures, revealing dihedral angles (e.g., 63.9° between aromatic rings) and intermolecular interactions (e.g., centroid–centroid stacking at 3.766 Å). Key steps:
- Collect high-resolution diffraction data (≤1.0 Å resolution).
- Use Cremer-Pople puckering parameters ( ) to quantify ring non-planarity.
- Validate hydrogen bonding (N–H⋯O) and π-stacking interactions to explain stability .
What advanced computational methods are suitable for predicting the compound’s bioactivity and target binding?
Advanced Research Question
Molecular docking and MD simulations can elucidate binding modes. notes the compound’s role as a small-molecule inhibitor (IC₅₀ = 81.0 µM), suggesting potential antiviral activity. Methodological steps:
- Perform homology modeling of target proteins (e.g., viral proteases).
- Use AutoDock Vina or Schrödinger Suite for docking, prioritizing sulfonamide and methoxyphenyl groups as pharmacophores.
- Validate predictions with in vitro assays (e.g., fluorescence-based enzymatic inhibition) .
How should researchers address contradictions in reported biological activity data for this compound?
Advanced Research Question
Discrepancies may arise from assay conditions or impurity profiles. and provide conflicting activity metrics. Resolution strategies:
- Replicate assays under standardized conditions (e.g., fixed pH, temperature).
- Characterize compound purity via HPLC-MS and elemental analysis.
- Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays) to confirm mechanisms .
What experimental and theoretical approaches are effective for studying weak intermolecular interactions in crystalline forms?
Advanced Research Question
Combine crystallography and DFT calculations. identifies weak C–H⋯O hydrogen bonds (2.4–2.6 Å) and π-stacking (3.5 Å interplanar distance). Steps:
- Refine Hirshfeld surfaces (CrystalExplorer) to map interaction surfaces.
- Calculate interaction energies at the B3LYP/6-311++G(d,p) level.
- Compare with analogous sulfonamide structures (e.g., ) to identify trends in packing efficiency .
How does the electronic environment of the methoxyphenyl group influence reactivity in derivatization reactions?
Advanced Research Question
The methoxy group’s electron-donating nature directs electrophilic substitution. demonstrates regioselective sulfonylation at the para position of methoxyphenyl rings. To probe reactivity:
- Perform Hammett σ analysis to quantify substituent effects.
- Use NMR (¹H/¹³C) to monitor charge distribution in intermediates.
- Compare reaction rates with meta- or ortho-substituted analogs .
What strategies mitigate challenges in characterizing labile intermediates during synthesis?
Advanced Research Question
Labile intermediates (e.g., sulfonic acid derivatives) require stabilization. recommends:
- Low-temperature reaction conditions (0–5°C) to prevent degradation.
- In situ FTIR monitoring to detect transient species.
- Trapping with stable reagents (e.g., Boc anhydride for amines) .
How can researchers leverage puckering parameters to correlate conformation with biological activity?
Advanced Research Question
Apply Cremer-Pople coordinates ( ) to quantify pyrrolidinone ring puckering. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
